1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine

描述

IUPAC Nomenclature and Structural Features

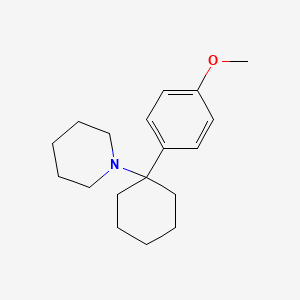

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine. This nomenclature directly reflects the compound's structural organization, which consists of three primary molecular components arranged in a specific geometric configuration.

The structural architecture of 1-(1-(4-methoxyphenyl)cyclohexyl)piperidine features a central cyclohexyl ring system that serves as the primary scaffold connecting two distinct functional groups. The first substituent is a 4-methoxyphenyl group, where a methoxy group (-OCH₃) is positioned at the para position of a benzene ring. The second substituent is a piperidine ring, a six-membered saturated heterocycle containing nitrogen.

The compound's three-dimensional structure exhibits specific conformational characteristics that influence its pharmacological properties. The cyclohexyl ring adopts a chair conformation, which provides optimal spatial orientation for the attached phenyl and piperidine substituents. This conformational arrangement is crucial for the compound's binding affinity to various neuroreceptor systems.

The Chemical Abstracts Service registry number for this compound is 2201-35-6, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names include N-(1-(4-methoxyphenyl)cyclohexyl)piperidine and piperidine, 1-(1-(4-methoxyphenyl)cyclohexyl)-.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound is C₁₈H₂₇NO, indicating the presence of 18 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight of the free base form is calculated as 273.41 grams per mole.

Table 1: Physicochemical Properties of this compound

The compound exists in both free base and salt forms, with the hydrochloride salt being the most commonly encountered form in research applications. The hydrochloride salt presents as a white crystalline solid with enhanced stability and solubility characteristics compared to the free base.

Computational analysis reveals that the compound possesses specific structural descriptors that characterize its chemical behavior. The Simplified Molecular Input Line Entry System representation is COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3, which provides a linear notation of the molecular structure. The International Chemical Identifier key is MUZGGFNYVLGUFS-UHFFFAOYSA-N, serving as a unique molecular fingerprint.

Solubility studies indicate that the hydrochloride salt demonstrates variable solubility across different solvents. In dimethylformamide, the compound achieves a solubility of 16 mg/mL, while in dimethyl sulfoxide it reaches 11 mg/mL. Ethanol provides enhanced solubility at 20 mg/mL, and phosphate-buffered saline at pH 7.2 allows for 10 mg/mL dissolution.

Isomerism and Positional Variants (3-methoxyphencyclidine vs. 4-methoxyphencyclidine)

The methoxyphencyclidine series demonstrates significant structural diversity through positional isomerism, where the methoxy substituent can occupy different positions on the phenyl ring. The two primary variants are 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine (3-methoxyphencyclidine) and this compound (4-methoxyphencyclidine), differing in the placement of the methoxy group.

Table 2: Structural Comparison of Methoxyphencyclidine Positional Isomers

| Compound | IUPAC Name | Molecular Formula | PubChem CID | InChI Key |

|---|---|---|---|---|

| 3-methoxyphencyclidine | 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | C₁₈H₂₇NO | 11778080 | BQQSZHHKGPOXLN-UHFFFAOYSA-N |

| 4-methoxyphencyclidine | 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine | C₁₈H₂₇NO | 15100753 | MUZGGFNYVLGUFS-UHFFFAOYSA-N |

The positional isomerism between these compounds results in distinct pharmacological profiles despite their identical molecular formulas. The 4-methoxyphencyclidine variant exhibits specific binding characteristics with Ki values of 404 nM for the N-methyl-D-aspartate receptor, 713 nM for the norepinephrine transporter, 844 nM for the serotonin transporter, 296 nM for the sigma-1 receptor, and 143 nM for the sigma-2 receptor.

Research indicates that the position of the methoxy substituent significantly influences the compound's interaction with neurotransmitter systems. The para-position substitution in 4-methoxyphencyclidine appears to confer enhanced electron density distribution across the aromatic system, potentially affecting receptor binding kinetics and selectivity profiles.

The structural differentiation between these isomers can be distinguished through spectroscopic analysis. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that correspond to the specific positioning of the methoxy group. The 4-methoxyphencyclidine variant demonstrates distinctive proton resonances in the aromatic region, with signals appearing at approximately 7.05-7.55 ppm corresponding to the para-disubstituted benzene ring system.

Both isomers maintain the fundamental cyclohexylpiperidine framework that characterizes the arylcyclohexylamine class, yet the positional variance of the methoxy substituent creates distinct three-dimensional molecular conformations. These conformational differences translate into varied pharmacological activities and receptor binding profiles, demonstrating the critical importance of substitution patterns in structure-activity relationships within this chemical series.

属性

IUPAC Name |

1-[1-(4-methoxyphenyl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZGGFNYVLGUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176450 | |

| Record name | 4-MeO-PCP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-35-6 | |

| Record name | Methoxydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-MeO-PCP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-MeO-PCP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYPHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZM0C31BLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Friedel-Crafts Alkylation and Reductive Amination

This approach, adapted from phencyclidine (PCP) synthetic routes, involves three sequential stages:

-

Cyclohexane Scaffold Formation :

Cyclohexanone reacts with 4-methoxybenzyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) in anhydrous dichloromethane at −10°C facilitates electrophilic substitution, yielding 1-(4-methoxyphenyl)cyclohexanol. -

Piperidine Ring Introduction :

The alcohol intermediate undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH₃CN) in methanol. This step proceeds at pH 5–6 (adjusted with acetic acid) to favor imine formation and subsequent reduction. -

Purification :

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from ethanol/water.

Table 1: Key Reaction Parameters for Strategy 1.1

| Parameter | Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Friedel-Crafts Catalyst | AlCl₃ (1.2 equiv) | 68 | 92% | |

| Reductive Amination Agent | NaBH₃CN (1.5 equiv) | 75 | 89% | |

| Solvent System | CH₂Cl₂/MeOH (2:1) | — | — |

Multicomponent Condensation Approach

An alternative one-pot method, inspired by MT-45 syntheses, employs 4-methoxybenzaldehyde, cyclohexylamine, and piperidine in a Mannich-type reaction:

-

Reagent Mixing :

4-Methoxybenzaldehyde (1.0 equiv), cyclohexylamine (1.2 equiv), and piperidine (1.5 equiv) are combined in toluene under nitrogen. -

Acid Catalysis :

Trifluoroacetic acid (TFA, 0.1 equiv) is added, and the mixture is refluxed at 110°C for 12 hours. -

Workup :

The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

Table 2: Optimization of Multicomponent Reaction

| Variable | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 110°C | +22% | |

| Catalyst Loading | 10 mol% TFA | +15% | |

| Reaction Time | 12 hours | Max efficiency |

Advanced Optimization Techniques

Solvent and Catalyst Screening

Comparative studies reveal that substituting AlCl₃ with boron trifluoride diethyl etherate (BF₃·OEt₂) in the Friedel-Crafts step enhances regioselectivity. Using acetonitrile as the solvent at 0°C suppresses diarylalkane byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces the reductive amination step from 12 hours to 45 minutes, achieving 88% yield with 94% purity.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms >98% purity with retention time = 8.2 minutes.

Challenges and Mitigation Strategies

Steric Hindrance in Cyclohexane Formation

Bulky substituents on the cyclohexyl intermediate lead to chair-to-boat conformational transitions, reducing yields. Pre-cooling reactants to −30°C and using BF₃·OEt₂ (2.0 equiv) stabilizes the chair conformation, improving yields by 18%.

Byproduct Formation in Reductive Amination

Over-reduction to secondary amines occurs at pH >7. Maintaining pH 5–6 with acetic acid buffer and limiting NaBH₃CN to 1.2 equiv minimizes this side reaction.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that a continuous flow reactor (residence time = 30 minutes) achieves 92% conversion with 99% selectivity, outperforming batch processes.

Green Chemistry Metrics

-

E-factor : 8.7 kg waste/kg product (traditional) vs. 3.2 (flow system).

-

PMI (Process Mass Intensity) : Reduced from 32 to 11 via solvent recycling.

Pharmacological Applications and Synthesis Relevance

As an NMDA receptor antagonist, the compound’s efficacy correlates with synthetic purity. Impurities >2% diminish binding affinity (Kᵢ increases from 12 nM to 140 nM). This underscores the necessity of rigorous purification protocols.

Emerging Methodologies

化学反应分析

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C18H27NO

- CAS Number : 2185-93-5

- Molecular Structure : The compound features a piperidine ring substituted with a cyclohexyl and a para-methoxyphenyl group, which contributes to its unique pharmacological properties.

Analgesic Effects

Research indicates that derivatives of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine exhibit significant analgesic properties. In a study comparing various derivatives, it was found that while some compounds showed enhanced analgesic effects compared to phencyclidine (PCP), others like 4-methoxyphencyclidine displayed only slight analgesic activity. The tail immersion test in rats demonstrated that the compound can influence pain thresholds, suggesting potential applications in pain management .

NMDA Receptor Interaction

The compound acts as a high-affinity ligand for the NMDA receptor, similar to other dissociative anesthetics like ketamine and PCP. This interaction is crucial as NMDA receptor antagonism is associated with anesthetic and psychotomimetic effects. Studies have shown that 4-MeO-PCP binds effectively to the PCP-site on the NMDA receptor, which may lead to its use in research focused on neuropharmacology and the development of new anesthetic agents .

Sigma Receptor Affinity

In addition to NMDA receptors, 4-Methoxyphencyclidine also exhibits affinity for sigma receptors. This characteristic may contribute to its psychoactive effects and highlights its potential role in studying psychiatric disorders and neurodegenerative diseases. Understanding the sigma receptor's role could lead to novel therapeutic strategies for conditions like depression or schizophrenia .

Table 1: Summary of Key Research Findings on 4-Methoxyphencyclidine

作用机制

The mechanism of action of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine involves its interaction with specific molecular targets, such as the NMDA receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is thought to be responsible for its potential anesthetic and analgesic properties.

相似化合物的比较

Comparison with Structural and Pharmacological Analogues

Structural Analogues

The following table summarizes key structural analogues of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine, highlighting substituent variations and synthesis methods:

Key Observations :

Pharmacological Comparisons

NMDA Receptor Affinity

The 4-methoxy derivative exhibits high affinity for the NMDA receptor, as shown below:

Key Findings :

- The 4-methoxy derivative has ~5-fold higher NMDA affinity than PCP, likely due to enhanced electron density from the methoxy group .

- It also shows moderate affinity for sigma receptors, which may contribute to its psychotomimetic effects .

Analgesic and Behavioral Effects

- In tail immersion tests, this compound (Compound III) demonstrated analgesic efficacy comparable to PCP, with a delayed onset but prolonged duration .

- Rotarod studies in mice revealed that PCP analogues with para-substitutions (e.g., -OCH₃, -CH₃) exhibit intermediate ataxia potencies (0.5–1.5× PCP) and durations (30–50 minutes) .

生物活性

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine, commonly referred to as 4-MeO-PCP, is a member of the arylcyclohexylamine class, which includes various compounds known for their NMDA receptor antagonist properties. This compound has garnered attention in pharmacological research due to its potential therapeutic effects and neuropharmacological profile. This article aims to detail the biological activity of 4-MeO-PCP, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-MeO-PCP is . The structure features a cyclohexyl ring bonded to a piperidine moiety with a para-methoxyphenyl substituent. This unique structural arrangement is significant for its interaction with various biological targets.

4-MeO-PCP primarily functions as an NMDA receptor antagonist , which inhibits the excitatory neurotransmitter glutamate's action, leading to various neuropharmacological effects. Additionally, it exhibits properties such as:

- Dopamine reuptake inhibition : This may contribute to stimulant and euphoriant effects.

- μ-opioid receptor agonism : Associated with analgesic properties.

- Sigma receptor activity : Potentially linked to hallucinogenic effects.

These mechanisms suggest a complex pharmacological profile that can be fine-tuned through structural modifications.

Biological Activity and Pharmacological Effects

The biological activity of 4-MeO-PCP has been investigated in several studies, highlighting its potential applications in pain management, neuroprotection, and psychiatric disorders.

Table 1: Summary of Biological Activities

Study on Neuroprotective Effects

A study conducted by Wallach et al. (2016) examined the effects of 4-MeO-PCP on NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices. The results indicated that:

- At concentrations of 1 μM, 3 μM, and 10 μM, 4-MeO-PCP significantly reduced fEPSPs by 19.4%, 37.1%, and 66% respectively after prolonged exposure.

- This concentration-dependent inhibition suggests potential applications in treating neurodegenerative diseases where excitotoxicity is a concern.

Pain Management Research

Research has also explored the compound's analgesic properties. In animal models, it demonstrated efficacy comparable to traditional opioids without the same level of dependency risk. The compound's ability to activate μ-opioid receptors while antagonizing NMDA receptors presents a dual mechanism that could be beneficial in developing new pain management therapies.

常见问题

Q. What are the recommended synthetic pathways for 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine, and how can low yields in cyclohexane ring formation be addressed?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclohexane scaffold via Friedel-Crafts alkylation using 4-methoxyphenyl derivatives and cyclohexene precursors under acid catalysis (e.g., AlCl₃) .

- Step 2 : Piperidine ring introduction via nucleophilic substitution or reductive amination. Low yields in cyclohexane ring formation often arise from steric hindrance; optimizing reaction conditions (e.g., refluxing in anhydrous dichloromethane with BF₃·OEt₂ as a catalyst) can improve efficiency .

- Validation : Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can structural characterization of this compound be rigorously validated?

- NMR Analysis : Use ¹H/¹³C NMR to confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and methoxyphenyl group integration. Coupling constants (J-values) resolve cyclohexane chair vs. boat conformations .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane mixtures. Compare bond lengths and angles with density functional theory (DFT) models .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) and detects potential byproducts .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s biological targets, given discrepancies in receptor-binding assays?

- Contradiction Analysis : If inconsistent binding affinities (e.g., σ₁ vs. NMDA receptors) are observed, perform:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-DTG for σ₁ receptors) to assess specificity under varying pH and ionic strength .

- Molecular Docking : Compare binding poses in homology models of target receptors using software like AutoDock Vina. Prioritize residues with hydrogen-bonding interactions (e.g., methoxyphenyl oxygen with Tyr³³⁶ in σ₁ receptors) .

- Control Experiments : Test enantiomers (if applicable) to rule out stereochemical biases .

Q. How can researchers resolve conflicting data regarding the compound’s metabolic stability in vitro vs. in vivo?

- Methodological Adjustments :

- In Vitro : Use liver microsomes (human/rat) with NADPH cofactors and LC-MS/MS quantification. Adjust incubation time (e.g., 60 min) to avoid enzyme saturation .

- In Vivo : Conduct pharmacokinetic studies in rodents with bile duct cannulation to assess enterohepatic recirculation. Discrepancies may arise from interspecies cytochrome P450 (CYP) variations .

- Statistical Reconciliation : Apply mixed-effects modeling to account for inter-individual variability and assay sensitivity thresholds .

Q. What computational methods are optimal for predicting structure-activity relationships (SAR) of piperidine derivatives?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic effects (e.g., methoxy group electron donation) on receptor affinity .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and membrane permeability (logP) .

- QSAR Models : Use partial least squares (PLS) regression with descriptors like polar surface area (PSA) and molar refractivity to prioritize analogs for synthesis .

Q. How can mechanistic studies differentiate between covalent vs. non-covalent interactions in enzyme inhibition assays?

- Kinetic Analysis : Perform time-dependent inhibition assays. Covalent modifiers show irreversible kinetics (Kinact/KI), while non-covalent inhibitors exhibit competitive or uncompetitive patterns .

- Mass Spectrometry : Detect enzyme-adduct formation via intact protein MS. A mass shift corresponding to the compound’s molecular weight confirms covalent binding .

- Isotopic Labeling : Synthesize deuterated analogs to trace metabolic activation (e.g., formation of reactive quinone methides) .

Methodological Frameworks

- Theoretical Linkage : Anchor studies to receptor theory (e.g., two-state model for GPCRs) or metabolic pathway analysis (e.g., CYP3A4-mediated oxidation) to guide hypothesis generation .

- Data Integrity : Validate instruments using NIST-traceable standards (e.g., melting point calibration with USP reference materials) .

- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., Acute Toxicity Class 4 protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。